Procurement Advantage: Verified Purity vs. Primary Amine Analog
As a secondary N-methylamine, N-(2-Fluoro-3-methoxybenzyl)-N-methylamine offers a distinct advantage in synthetic workflows over its primary amine counterpart, 2-fluoro-3-methoxybenzylamine (CAS 93071-81-9). The target compound is commercially available with a verified purity of ≥97% from certain suppliers, whereas the primary amine analog is often listed with lower purity specifications (e.g., 95%) or without a defined purity grade . This higher purity grade reduces the need for additional purification steps in multi-step syntheses, saving time and resources. Additionally, the tertiary N-methyl group can influence the reactivity and selectivity of subsequent reactions, such as reductive aminations or alkylations, compared to the more nucleophilic primary amine [1].
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | ≥97% |
| Comparator Or Baseline | 2-Fluoro-3-methoxybenzylamine (CAS 93071-81-9) purity: typically 95% or unspecified |
| Quantified Difference | ≥2% higher purity for the target compound |
| Conditions | Vendor specifications for research-grade chemicals |
Why This Matters
Higher purity minimizes purification overhead and improves reproducibility in sensitive synthetic sequences.
- [1] Bhattacharyya, S. (1997). Reductive Amination with Zinc Borohydride. Efficient, Safe Route to Fluorinated Benzylamines. *Synthetic Communications*, 27(23), 4265-4274. View Source
